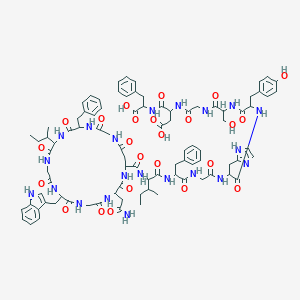

![molecular formula C7H10O2S5 B158742 1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]- CAS No. 128258-71-9](/img/structure/B158742.png)

1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

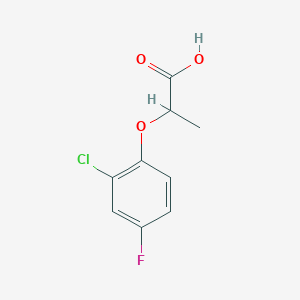

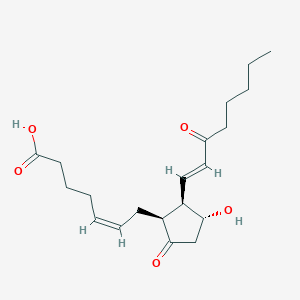

1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]- is an organosulfur compound . It has been used as a linker for the construction of new compounds with interesting properties . It has been studied as a model photosensitizer in dye-sensitized solar cells due to its ability to harvest light photons and inject the excited electrons into a photoanode .

Synthesis Analysis

The synthesis of 1,3-dithiole-2-thiones is based on [4+2] cycloaddition of the 1,3-dithiole-2,4,5-trithione oligomer to various unsaturated acyclic, carbocyclic, and heterocyclic compounds . The dianion C3S52- is purified as the tetraethylammonium salt of the zincate complex [Zn(C3S5)2]2- .Molecular Structure Analysis

The electronic and molecular properties of isolated and adsorbed nickel complexes with dmit ligands have been investigated using first-principles calculations based on the density functional theory (DFT) . The most stable adsorption configurations found are the S thiole –S thiolate and the planar forms for the nickel complex .Chemical Reactions Analysis

Reduction of carbon disulfide with sodium affords sodium 1,3-dithiole-2-thione-4,5-dithiolate together with sodium trithiocarbonate . The dianion C3S52- is purified as the tetraethylammonium salt of the zincate complex [Zn(C3S5)2]2-. This salt converts to the bis(thioester) upon treatment with benzoyl chloride .Physical And Chemical Properties Analysis

Metal complexes based on 1,3-dithiole-2-thione-4,5-dithiolate (dmit) ligand have been intensively studied for more than 40 years due to their unusual chemical and physical properties . The highly delocalized frontier orbitals allow direct electron transfer through the ligand π orbitals .Direcciones Futuras

Given the intriguing properties of 1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-, future research could focus on exploring its potential applications in various fields such as photovoltaic technology . Additionally, further studies could investigate its synthesis and chemical reactions to develop new compounds with interesting properties .

Propiedades

IUPAC Name |

4,5-bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2S5/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h8-9H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMMADNPHWSIIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC1=C(SC(=S)S1)SCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2S5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368104 |

Source

|

| Record name | 1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione | |

CAS RN |

128258-71-9 |

Source

|

| Record name | 1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione](/img/structure/B158671.png)